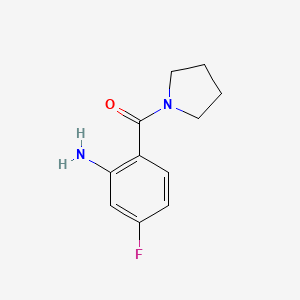

1-(2-Amino-4-fluorobenzoyl)pyrrolidine

Descripción

1-(2-Amino-4-fluorobenzoyl)pyrrolidine is a pyrrolidine-derived compound featuring a 2-amino-4-fluorobenzoyl substituent. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a privileged scaffold in medicinal chemistry due to its conformational flexibility, bioavailability, and ability to mimic peptide bonds.

Propiedades

Fórmula molecular |

C11H13FN2O |

|---|---|

Peso molecular |

208.23 g/mol |

Nombre IUPAC |

(2-amino-4-fluorophenyl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C11H13FN2O/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |

Clave InChI |

MJNCQLUKFIAEHG-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1-(2-Amino-4-fluorobenzoyl)pyrrolidine and related compounds:

| Compound Name | Core Structure | Substituents | Biological Activities | Key Structural Features |

|---|---|---|---|---|

| 1-(2-Amino-4-fluorobenzoyl)pyrrolidine | Pyrrolidine | 2-Amino-4-fluorobenzoyl | Anticancer, antiviral (inferred) | Amide linkage, single fluorine atom |

| 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | 2,4-Difluorophenyl, carboxylic acid | Anti-inflammatory, antimycobacterial | Carboxylic acid, two fluorine atoms |

| 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one | Pyrimidinone | 4-Methylbenzoyl, 4-methylphenyl | Enzyme inhibition, cancer therapy | Non-planar conformation, conjugated heterocycle |

Key Observations

Impact of Fluorination: The single fluorine atom in 1-(2-Amino-4-fluorobenzoyl)pyrrolidine likely improves lipophilicity and bioavailability compared to non-fluorinated analogs. In contrast, the two fluorine atoms in 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid may enhance electron-withdrawing effects, influencing reactivity and target binding .

Role of Functional Groups: The amide linkage in 1-(2-Amino-4-fluorobenzoyl)pyrrolidine enables hydrogen bonding with biological targets, whereas the carboxylic acid in its difluorophenyl analog may limit membrane permeability despite enhancing aqueous solubility. The pyrimidinone core in the third compound introduces a six-membered conjugated heterocycle with two nitrogen atoms, leading to distinct electronic properties and non-planar conformations that affect binding to enzymes or receptors .

Biological Activity: Pyrrolidine derivatives generally exhibit broad-spectrum activity (e.g., anti-inflammatory, antimycobacterial) due to their ability to interact with diverse biological targets. The amino-fluorobenzoyl substituent in the target compound may favor interactions with kinases or proteases involved in cancer or viral pathways . Pyrimidinone derivatives, such as the third compound, are often utilized in enzyme inhibition (e.g., HIV protease, tyrosine kinases) owing to their rigid, conjugated systems that mimic nucleotide bases .

Spectroscopic and Conformational Differences: The pyrimidinone compound exhibits non-planar geometry with dihedral angles up to 69.57° between rings, contrasting with the more flexible pyrrolidine scaffold. This rigidity may enhance selective binding but reduce adaptability to diverse targets . FTIR and NMR data for the pyrimidinone derivative (e.g., C=O stretch at 1653 cm⁻¹, NH₂ signal at 3262 cm⁻¹) highlight distinct spectroscopic signatures compared to pyrrolidine-based compounds, which typically show amide-related absorptions near 1650–1680 cm⁻¹ .

Research Findings and Implications

- Pyrrolidine vs. Pyrimidinone Scaffolds: Pyrrolidine derivatives offer greater conformational flexibility, enabling interactions with structurally diverse targets, while pyrimidinones provide rigidity for high-affinity binding to specific enzymes .

- Fluorine and Solubility Trade-offs : Fluorination improves metabolic stability but may require balancing with polar groups (e.g., carboxylic acids) to optimize solubility and bioavailability .

- Future Directions: Structural modifications, such as hybridizing pyrrolidine with pyrimidinone features or introducing additional substituents, could yield compounds with enhanced selectivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.